molecular formula C21H42N4O2 B12760659 1,4-Bis(2-(diethylamino)ethyl)-6,6-diethyl-2,3-dihydro-1H-1,4-diazepine-5,7(4H,6H)-dione CAS No. 95035-88-4

1,4-Bis(2-(diethylamino)ethyl)-6,6-diethyl-2,3-dihydro-1H-1,4-diazepine-5,7(4H,6H)-dione

Cat. No.: B12760659
CAS No.: 95035-88-4
M. Wt: 382.6 g/mol
InChI Key: YCDOKNLANWDWRP-UHFFFAOYSA-N
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Description

1,4-Bis(2-(diethylamino)ethyl)-6,6-diethyl-2,3-dihydro-1H-1,4-diazepine-5,7(4H,6H)-dione is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique diazepine structure, which includes two diethylaminoethyl groups and a diethyl-dihydro-diazepine-dione core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Bis(2-(diethylamino)ethyl)-6,6-diethyl-2,3-dihydro-1H-1,4-diazepine-5,7(4H,6H)-dione typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the diazepine ring: This can be achieved through a cyclization reaction involving appropriate precursors under controlled conditions.

    Introduction of diethylaminoethyl groups: This step involves the substitution of hydrogen atoms with diethylaminoethyl groups using reagents such as diethylamine in the presence of a catalyst.

    Final modifications: Additional steps may be required to introduce the diethyl groups and ensure the correct configuration of the diazepine-dione core.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced catalysts, and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

1,4-Bis(2-(diethylamino)ethyl)-6,6-diethyl-2,3-dihydro-1H-1,4-diazepine-5,7(4H,6H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.

    Substitution: The diethylaminoethyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Various nucleophiles can be used for substitution reactions, often in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have biological activity, making it a candidate for drug development or biochemical studies.

    Medicine: Potential therapeutic applications could be explored, particularly if the compound exhibits pharmacological properties.

    Industry: It could be used in the development of new materials or as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 1,4-Bis(2-(diethylamino)ethyl)-6,6-diethyl-2,3-dihydro-1H-1,4-diazepine-5,7(4H,6H)-dione would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    1,4-Diazepine derivatives: These compounds share the diazepine core structure but may have different substituents.

    Diethylaminoethyl derivatives: Compounds with diethylaminoethyl groups but different core structures.

    Dihydro-diazepine-dione derivatives: Variants with modifications to the diazepine-dione core.

Uniqueness

1,4-Bis(2-(diethylamino)ethyl)-6,6-diethyl-2,3-dihydro-1H-1,4-diazepine-5,7(4H,6H)-dione is unique due to its specific combination of diethylaminoethyl groups and the diethyl-dihydro-diazepine-dione core. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

95035-88-4

Molecular Formula

C21H42N4O2

Molecular Weight

382.6 g/mol

IUPAC Name

1,4-bis[2-(diethylamino)ethyl]-6,6-diethyl-1,4-diazepane-5,7-dione

InChI

InChI=1S/C21H42N4O2/c1-7-21(8-2)19(26)24(15-13-22(9-3)10-4)17-18-25(20(21)27)16-14-23(11-5)12-6/h7-18H2,1-6H3

InChI Key

YCDOKNLANWDWRP-UHFFFAOYSA-N

Canonical SMILES

CCC1(C(=O)N(CCN(C1=O)CCN(CC)CC)CCN(CC)CC)CC

Origin of Product

United States

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